molecular formula C16H14BrNO4S B2399926 4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid CAS No. 875423-06-6

4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid

Cat. No.: B2399926
CAS No.: 875423-06-6
M. Wt: 396.26
InChI Key: KCAKWPXWVUQRAX-UHFFFAOYSA-N
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Description

4-Bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid is a complex organic compound characterized by its bromine and sulfonyl functional groups. This compound is part of the broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid to introduce the bromine atom at the 4-position

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in these interactions, affecting the compound's binding affinity and biological activity.

Comparison with Similar Compounds

  • 4-Bromo-3-(indol-1-yl)sulfonylbenzoic acid: Lacks the methyl group on the indole ring.

  • 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid: Lacks the bromine atom at the 4-position.

Uniqueness: The presence of both the bromine and methyl groups in this compound enhances its chemical stability and biological activity compared to similar compounds. This unique combination of functional groups allows for a broader range of applications and potential therapeutic uses.

Properties

IUPAC Name

4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4S/c1-10-8-11-4-2-3-5-14(11)18(10)23(21,22)15-9-12(16(19)20)6-7-13(15)17/h2-7,9-10H,8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAKWPXWVUQRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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